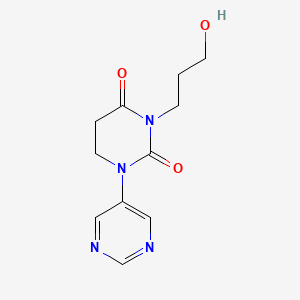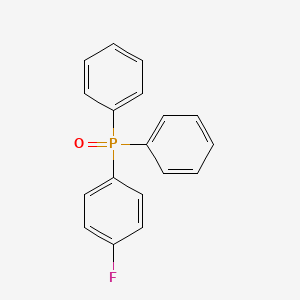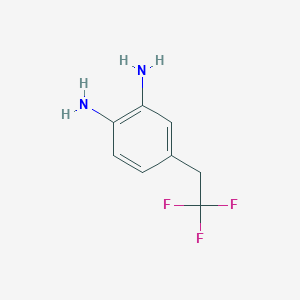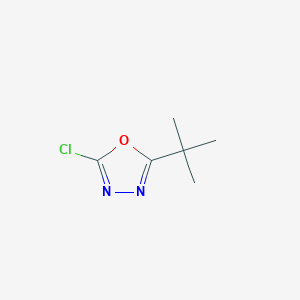
1-(2,2-Dimethylcyclobutyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclobutyl)ethanamine is an organic compound characterized by a cyclobutane ring with two methyl groups attached to one of its carbons and an ethanamine group attached to another carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-(2,2-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Maintains the amine structure or reduces oxidized derivatives.
Substitution: Results in various substituted ethanamine derivatives.
科学的研究の応用
1-(2,2-Dimethylcyclobutyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex cycloalkylamine derivatives.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.
作用機序
The mechanism by which 1-(2,2-Dimethylcyclobutyl)ethanamine exerts its effects involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways related to neurotransmission and enzyme activity. The cyclobutane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Cyclobutylamine: Lacks the dimethyl substitution, resulting in different chemical properties.
2,2-Dimethylcyclobutylmethanamine: Similar structure but with a methanamine group instead of ethanamine.
Cyclohexylamine: Larger ring structure, leading to different steric and electronic effects.
Uniqueness: 1-(2,2-Dimethylcyclobutyl)ethanamine is unique due to its specific combination of a cyclobutane ring with dimethyl substitution and an ethanamine group
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
1-(2,2-dimethylcyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6(9)7-4-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3 |
InChIキー |
QJYVFBBYWVWCBD-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC1(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)

![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)


